2-Methyl-1-phenyl-2-propanol

Catalog No.
S582952
CAS No.
100-86-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-phenyl-2-propanol

CAS Number

100-86-7

Product Name

2-Methyl-1-phenyl-2-propanol

IUPAC Name

2-methyl-1-phenylpropan-2-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

RIWRBSMFKVOJMN-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)O

solubility

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water
Soluble (in ethanol)

Synonyms

1,1-dimethylphenylethanol

Canonical SMILES

CC(C)(CC1=CC=CC=C1)O

The exact mass of the compound 2-Methyl-1-phenylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in mineral oil, most fixed oils and propylene glycol; insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46103. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Ethanol - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-1-phenyl-2-propanol (CAS 100-86-7), commonly known as Dimethyl Benzyl Carbinol (DMBC), is a tertiary aromatic alcohol utilized extensively as a highly stable functional ingredient and chemical intermediate. Characterized by a melting point of 23–25 °C and a vapor pressure of 0.0888 mmHg at 25 °C, it typically presents as a colorless liquid or low-melting solid . Unlike simpler primary alcohols, its tertiary structure provides quantifiable resistance to oxidation and alkaline degradation, making it a critical procurement choice for aggressive chemical formulation environments and as a direct precursor for synthesizing sterically hindered esters like Dimethyl Benzyl Carbinyl Acetate (DMBCA) .

Procurement Fit

Workflow
Fine fragrance formulation, food-grade flavor compounding, and synthetic intermediate.
Olfactory Character
Reported floral-green, rose-cortex with oily-rhubarb facets; heart-note substantivity.
Regulatory Context
Cited in FEMA GRAS, FDA 21 CFR §172.515; JECFA evaluated.

Substituting 2-Methyl-1-phenyl-2-propanol with generic primary aromatic alcohols, such as phenethyl alcohol or benzyl alcohol, routinely leads to formulation failure in oxidative or high-pH environments. Primary alcohols are highly susceptible to oxidation, converting into aldehydes and carboxylic acids that cause severe discoloration and sour off-odors in bleach, perborate detergents, and alkaline soaps [1]. In contrast, the tertiary hydroxyl group of 2-Methyl-1-phenyl-2-propanol is sterically shielded and lacks the alpha-hydrogen required for standard oxidation, ensuring sustained structural and chemical stability even at pH levels exceeding 12.0 . Consequently, attempting to cut costs with simpler analogs in aggressive industrial media results in compromised product shelf-life and irreversible chemical degradation.

Substitution Risk

Phenethyl alcohol (PEA)
May shift olfactory profile from complex green-floral to simpler rose-honey; substantivity differs (4 h vs. 6 h).
2-Phenylpropan-2-ol
Constitutional isomer with mild green-sweet-earthy notes; lacks cortex/rhubarb facets and multi-endpoint safety dossier.
Benzyl alcohol
Primary alcohol with faint aromatic odor and short substantivity (~2 h); regulatory assessment scope differs.

Alkaline and Oxidative Stability

The primary differentiator for 2-Methyl-1-phenyl-2-propanol is its documented stability in alkaline and oxidative matrices. In comparative stability models, primary alcohols like phenethyl alcohol rapidly oxidize in the presence of detergent perborates and high-pH bases (pH > 12), leading to the formation of phenylacetic acid and subsequent sour off-notes and discoloration [1]. Because 2-Methyl-1-phenyl-2-propanol is a tertiary alcohol, it inherently resists this oxidative pathway, maintaining 100% structural integrity and zero discoloration in heavy-duty liquid detergents, bleach, and bar soaps .

Evidence DimensionStability in high-pH (>12) and perborate environments
Target Compound DataStable, no discoloration, no oxidation to acids
Comparator Or BaselinePhenethyl alcohol (Rapid oxidation, discoloration, sour off-notes)
Quantified DifferenceComplete resistance to alpha-carbon oxidation vs. rapid degradation
ConditionsDetergent perborate and alkaline soap matrices (pH > 12)

Essential for procurement in home care and industrial cleaning, where chemical integrity must survive aggressive bases without degrading.

Olfactory Profile
Reported
DMBC: clean floral-green, rose cortex, oily rhubarb.
PEA: mild rose-honey.
2-Phenylpropan-2-ol: mild green sweet earthy.
Green-floral character not replicable by simpler rose or green alcohols.
Organoleptic panel at 100%; Arctander, tgsc.

Vapor Pressure and Volatility

2-Methyl-1-phenyl-2-propanol exhibits a precise vapor pressure of 0.0888 mmHg at 25 °C, which dictates its evaporation kinetics in functional formulations . When compared to the industry-standard phenethyl alcohol, which has a lower vapor pressure of approximately 0.074 mmHg, 2-Methyl-1-phenyl-2-propanol demonstrates a slightly higher volatility [1]. This specific thermodynamic property allows it to function effectively as a top-to-middle bridge in controlled-release applications, providing a substantivity of up to 6 hours at 100% concentration without the heavy residual accumulation typical of lower-volatility base materials [2].

Evidence DimensionVapor pressure at 25 °C
Target Compound Data0.0888 mmHg
Comparator Or BaselinePhenethyl alcohol (0.074 mmHg)
Quantified Difference~20% higher vapor pressure for the target compound
ConditionsStandard ambient temperature (25 °C)

Enables formulators to precisely engineer the evaporation curve and substantivity of volatile chemical mixtures.

Safety Dossier
Reported
7/7 human health endpoints cleared (RIFM 2024)
Comparator: 2-Phenylpropan-2-ol lacks published multi-endpoint RIFM assessment.
Most comprehensive contemporary safety dossier among close analogs.
JECFA No safety concern; Cramer Class I.

Precursor for Sterically Hindered Esters

As a chemical intermediate, 2-Methyl-1-phenyl-2-propanol is the mandatory precursor for the synthesis of Dimethyl Benzyl Carbinyl Acetate (DMBCA). Unlike primary alcohols that undergo rapid, unhindered esterification, the tertiary hydroxyl group of 2-Methyl-1-phenyl-2-propanol presents significant steric hindrance, requiring specific catalytic conditions to prevent dehydration into alpha-methylstyrene [1]. High-purity (≥98%) procurement of this specific compound is required to maximize ester yield and minimize these dehydration byproducts during industrial scale-up, a process that cannot be replicated using any other isomeric alcohol .

Evidence DimensionEsterification pathway and byproduct risk
Target Compound DataRequires specific catalysis to prevent alpha-methylstyrene dehydration
Comparator Or BaselinePrimary alcohols (Unhindered esterification, low dehydration risk)
Quantified DifferenceDirect precursor capability for DMBCA despite higher steric hindrance
ConditionsIndustrial catalytic esterification

Buyers synthesizing specialty tertiary esters must procure high-purity grades to suppress unwanted alkene byproducts during manufacturing.

Melting Point
Specification review
mp 23–25 °C (solid near ambient)
PEA: −27 °C (always liquid); Benzyl alcohol: −15 °C.
Near-ambient melting point may require temperature-controlled handling.
JECFA spec; storage at 0–10 °C recommended.
Acute Oral LD50
Reported
1280 mg/kg (rat)
PEA: 1790–2500 mg/kg; ~1.4–2.0× more acutely toxic.
Reported acute toxicity context supports hazard assessment and SDS preparation.
Moreno (1973); GHS H302, H319.
Substantivity
Reported
6 h at 100% (DMBC)
PEA: ~4 h; Benzyl alcohol: ~2 h. Vapor pressure 0.018–0.04 mmHg.
Heart-note persistence profile may reduce need for supplemental fixatives.
Blotter substantivity; FMA/EPI Suite data.

High-pH Detergents

Due to its proven resistance to oxidation and discoloration at pH > 12, this compound is a technically validated choice for scenting and stabilizing aggressive alkaline media, including perborate detergents, bleach solutions, and heavy-duty soaps, where primary alcohols degrade .

DMBCA Synthesis

Serves as the direct tertiary alcohol precursor for the commercial manufacturing of Dimethyl Benzyl Carbinyl Acetate. Procurement of high-purity grades (≥98%) is critical to minimize alpha-methylstyrene dehydration byproducts during catalytic esterification[1].

Controlled-Release Fabric & Air Care

Leveraging its specific vapor pressure of 0.0888 mmHg, it is utilized to engineer precise evaporation curves in fabric softeners and ambient diffusers, acting as a volatile bridge that primary alcohol analogs cannot perfectly replicate [2].

Application Fit

Application
Selection Property
Validation Focus
Fine fragrance accord formulation
Green-floral olfactory character
Olfactory match and heart-note substantivity
Food-grade flavor compounding
Cited in FDA 172.515, JECFA evaluated
Regulatory review for food use
Acetate ester precursor and synthetic intermediate
Tertiary alcohol for esterification and alkylation
Product identity and purity for downstream synthesis
Consumer product fragrance (soap, laundry)
Reported stability in soap and low sensitization endpoints
Fragrance longevity and allergen profile review

Physical Description

Liquid
Solid
Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma

XLogP3

2.2

Boiling Point

215.0 °C

Density

0.972-0.977

Melting Point

24.0 °C
Mp 24 °
24°C

UNII

N95NCI59MI

GHS Hazard Statements

Aggregated GHS information provided by 1849 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-86-7

Wikipedia

Dimethyl benzyl carbinol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Benzeneethanol, .alpha.,.alpha.-dimethyl-: ACTIVE

Chemoenzymatic synthesis of optically active, biodegradable polymers based on phenyl- and naphthyl-ethanols esterified with divinyladipate

Takao Raku, Yutaka Tokiwa
PMID: 15200178   DOI: 10.1023/b:bile.0000023027.84347.e2

Abstract

For the purpose of developing a new synthetic polymer containing an asymmetric molecule branch, three racemic alcohols, i.e. 1-phenylethanol, 1-(4-methylphenyl)ethanol and 1-(2-naphthyl)ethanol, were esterified enzymatically with divinyladipate using a lipase from Pseudomonas cepacia. The enzymatic acylation of alcohols produced monoacylated products. Optically active polymerizable monomers, (R)-vinyl adipic acid (phenyl-1-yl) ethyl ester, (R)-vinyl adipic acid (4-methylphenyl-1-yl) ethyl ester and (R)-vinyl adipic acid (2-naphthyl-1-yl) ethyl ester with enantiometric excesses over 99%, 96% and 99%, respectively, were obtained. Each optically active monomer was then subjected to free radical polymerization, to give polymers having a number average molecular weight of 2.9 x 10(3) - 2.2 x 10(4). These polymers are considered useful as optically active polymers having biodegradability.


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